molecular formula C8H7N3O B8044042 3-hydrazinylisoindol-1-one

3-hydrazinylisoindol-1-one

Cat. No.: B8044042
M. Wt: 161.16 g/mol
InChI Key: COKIDAZUMGVYAS-UHFFFAOYSA-N
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Description

The compound with the identifier “3-hydrazinylisoindol-1-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinylisoindol-1-one involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often patented, general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-hydrazinylisoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

3-hydrazinylisoindol-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-hydrazinylisoindol-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Properties

IUPAC Name

3-hydrazinylisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)8(12)10-7/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIDAZUMGVYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC2=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC2=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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